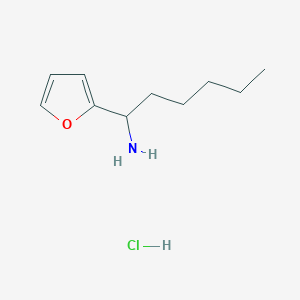

1-(Furan-2-yl)hexan-1-amine hydrochloride

CAS No.: 1864062-53-2

Cat. No.: VC2958238

Molecular Formula: C10H18ClNO

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864062-53-2 |

|---|---|

| Molecular Formula | C10H18ClNO |

| Molecular Weight | 203.71 g/mol |

| IUPAC Name | 1-(furan-2-yl)hexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H |

| Standard InChI Key | WDEPYPMSIQEIAE-UHFFFAOYSA-N |

| SMILES | CCCCCC(C1=CC=CO1)N.Cl |

| Canonical SMILES | CCCCCC(C1=CC=CO1)N.Cl |

Introduction

Chemical Identity and Basic Information

1-(Furan-2-yl)hexan-1-amine hydrochloride is a hydrochloride salt of an amine derivative featuring a furan ring. The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1864062-53-2 |

| Molecular Formula | C₁₀H₁₈ClNO |

| Molecular Weight | 203.71 g/mol |

| IUPAC Name | 1-(furan-2-yl)hexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H17NO.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H |

| Standard InChIKey | WDEPYPMSIQEIAE-UHFFFAOYSA-N |

| SMILES | CCCCCC(C1=CC=CO1)N.Cl |

| PubChem Compound ID | 86262856 |

The compound consists of a furan ring (a five-membered aromatic heterocycle containing an oxygen atom) attached to a hexane chain with an amine group, present as a hydrochloride salt.

Physical and Chemical Properties

The physical and chemical properties of 1-(Furan-2-yl)hexan-1-amine hydrochloride provide important insights into its behavior and potential applications:

| Property | Value |

|---|---|

| Physical State | Solid |

| Boiling Point | 248.7°C at 760 mmHg |

| Density | 1.126 g/cm³ |

| Solubility | Likely soluble in water and polar organic solvents (typical for amine hydrochlorides) |

| Melting Point | Not specified in available literature |

| Appearance | Crystalline powder (typical for similar compounds) |

As a hydrochloride salt, the compound is expected to demonstrate greater stability and water solubility compared to its free base form, which is advantageous for pharmaceutical applications.

Structural Features and Chemical Reactivity

Key Structural Elements

The molecule contains several distinct structural features that influence its chemical behavior:

-

Furan ring: A five-membered aromatic heterocycle containing an oxygen atom, which contributes to the compound's potential biological activity

-

Hexane chain: A six-carbon alkyl chain that increases lipophilicity

-

Amine group: A basic functional group that forms the hydrochloride salt

-

Chiral center: The carbon connecting the furan ring, hexane chain, and amine group is a stereogenic center

Reactivity Profile

Based on its structure, 1-(Furan-2-yl)hexan-1-amine hydrochloride is expected to exhibit the following reactivity:

-

The furan ring can participate in electrophilic aromatic substitution reactions

-

The amine group (after deprotonation) can act as a nucleophile in various reactions

-

The hydrochloride salt can be neutralized to form the free amine

-

The compound may undergo oxidation reactions, particularly at the furan ring

Analytical Characterization

Spectroscopic Identification

For proper identification and characterization of 1-(Furan-2-yl)hexan-1-amine hydrochloride, the following spectroscopic methods would be employed:

-

NMR Spectroscopy: Expected key signals in ¹H-NMR would include:

-

Furan ring protons (typically 6.2-7.5 ppm)

-

Methine proton at the chiral center (approximately 4.0-4.5 ppm)

-

Methylene and methyl protons of the hexyl chain (0.8-2.0 ppm)

-

Broad signal for the ammonium protons (7.5-8.5 ppm)

-

-

IR Spectroscopy: Expected characteristic bands:

-

N-H stretching (3300-3500 cm⁻¹)

-

C-H stretching (2800-3000 cm⁻¹)

-

Furan C-O-C stretching (1020-1250 cm⁻¹)

-

Aromatic C=C stretching (1400-1600 cm⁻¹)

-

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 168 (corresponding to the free base C₁₀H₁₇NO after loss of HCl)

Chromatographic Analysis

HPLC or GC-MS analysis would be appropriate for purity determination and separation from structurally similar compounds.

Comparison with Other Furan Derivatives

Furan-containing compounds represent an important class of heterocyclic molecules with diverse applications. The following table compares 1-(Furan-2-yl)hexan-1-amine hydrochloride with other furan derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume